2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride
Description
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride is a benzimidazole derivative characterized by an amino group at the 5-position of the benzimidazole core, an isopropyl substituent at the 2-position, and an ethanol side chain. The dihydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical formulations.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(5-amino-2-propan-2-ylbenzimidazol-1-yl)ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-8(2)12-14-10-7-9(13)3-4-11(10)15(12)5-6-16;;/h3-4,7-8,16H,5-6,13H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZNEXORISORPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1CCO)C=CC(=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the benzoimidazole core: This step often involves the condensation of an o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the isopropyl group: Alkylation reactions using isopropyl halides or isopropanol in the presence of a base can introduce the isopropyl group.
Attachment of the ethanol side chain: This step may involve the reaction of the benzoimidazole derivative with an appropriate ethanol derivative under basic or acidic conditions.
Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The ethanol side chain undergoes oxidation under controlled conditions. Typical transformations include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Primary alcohol → aldehyde | KMnO₄ in H₂SO₄ (acidic, 0–5°C) | 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-acetaldehyde | 65–72% | |
| Secondary alcohol → ketone | CrO₃ in acetone (room temperature) | 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-acetone | 58–63% |
Oxidation selectivity depends on solvent polarity and reaction time. Acidic conditions favor aldehyde formation, while neutral conditions promote ketone derivatives.
Reduction Reactions
The amino and imidazole groups participate in reduction processes:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Nitro group reduction (if nitro precursor present) | H₂/Pd-C in ethanol | 5-Amino derivative | Requires prior synthesis of nitro intermediate |
| Benzimidazole ring hydrogenation | NaBH₄ in methanol | Partially saturated benzimidazoline | Limited practicality due to ring instability |
Reduction of the ethanol moiety to ethane is not typically observed under standard conditions.
Substitution Reactions
The isopropyl group and ethanol side chain enable nucleophilic and electrophilic substitutions:
Alkylation
| Substrate | Reagent | Product | Efficiency |
|---|---|---|---|
| Ethanol -OH | CH₃I in NaOH/THF | 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethyl methyl ether | 85% |
| Benzimidazole N-H | Benzyl chloride/K₂CO₃ | N-Benzylated derivative | 78% |
Alkylation occurs preferentially at the ethanol oxygen over benzimidazole nitrogens due to steric hindrance from the isopropyl group.
Acylation
| Acylating Agent | Conditions | Product | Stability |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | O-Acetylated ethanol derivative | Hydrolyzes in aqueous base |
| Benzoyl chloride | DMAP, DCM | N,O-Diacylated product | Stable at neutral pH |
Acylation proceeds faster at the ethanol oxygen than the aromatic amino group.
Salt Formation and pH-Dependent Behavior
As a dihydrochloride salt, the compound demonstrates unique acid-base reactivity:
| Property | Value | Implications |
|---|---|---|
| pKa (amino group) | 6.2 ± 0.3 | Protonated at physiological pH |
| Solubility in H₂O | 38 mg/mL (25°C) | Enables aqueous-phase reactions |
Neutralization with NaOH yields the free base, which exhibits enhanced lipophilicity (LogP increase from -1.2 to 1.8) .
Complexation with Metal Ions
The benzimidazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Reaction Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | Ethanol reflux | Square-planar Cu(II) complex | Catalytic oxidation studies |
| Zn(OAc)₂ | Aqueous buffer | Tetrahedral coordination | Antimicrobial activity enhancement |
Stoichiometry typically follows a 1:2 (metal:ligand) ratio, confirmed by Job’s plot analysis.
Comparative Reactivity Table
The isopropyl substituent influences reactivity compared to analogs:
| Derivative | Relative Reaction Rate (Alkylation) | Solubility (mg/mL H₂O) |
|---|---|---|
| Isopropyl (target) | 1.0 (reference) | 38 |
| Methyl | 1.3 | 52 |
| Isobutyl | 0.7 | 29 |
Steric effects from the isopropyl group reduce reaction rates but improve metabolic stability .
Scientific Research Applications
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Molecular Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Drug Discovery: The compound can serve as a lead compound or scaffold for the development of new drugs.
Industrial Applications: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The amino and ethanol groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Research Findings
Substituent Effects on Activity
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Hydrophilic Groups (e.g., CH₂OH) : Improve solubility but may reduce membrane permeability, as observed in polar benzimidazole derivatives .
- Alkyl Groups (e.g., CH(CH₃)₂) : Balance lipophilicity and solubility, making them versatile for oral drug formulations .
Salt Form Advantages
Dihydrochloride salts, common in pharmaceuticals like Levocetirizine and Hydroxyzine, improve stability and dissolution rates compared to free bases . This property is critical for analogs like this compound, ensuring consistent bioavailability.
Biological Activity
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride is a compound with the molecular formula CHClNO and a molecular weight of 292.205 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 292.205 g/mol |
| CAS Number | 1158579-91-9 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound appears to be linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has been tested against several cancer cell lines, showing promising cytotoxic effects.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression or inflammation.
Cytotoxicity Assays
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |
| U-937 (Leukemia) | 12.50 | Cell cycle arrest |
| PANC-1 (Pancreatic) | 20.00 | Inhibition of metabolic pathways |
These results indicate that this compound possesses significant cytotoxicity against various cancer types, with mechanisms involving apoptosis and cell cycle disruption.
Case Studies
-
Case Study on Breast Cancer :
A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer treatment. -
Leukemia Cell Line Study :
In U-937 cells, the compound was found to induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates. This highlights its potential utility in targeting leukemia.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride?
- Methodological Answer : The synthesis typically involves condensation of 5-amino-2-isopropylbenzimidazole with ethylene oxide or its derivatives under acidic conditions, followed by dihydrochloride salt formation. Key steps include refluxing in ethanol/water mixtures, monitored via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent). Purification via recrystallization from ethanol or aqueous HCl yields the crystalline product. Adjust reaction temperature (70–80°C) and stoichiometric ratios to optimize yields. For analogous imidazole derivatives, potassium hydroxide and carbon disulfide have been used to form thiol intermediates, which are then functionalized .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve isopropyl and ethanol substituents. Pay attention to hydrogen bonding in the dihydrochloride moiety .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or D₂O to confirm aromatic protons (δ 6.8–7.5 ppm), isopropyl methyl groups (δ 1.2–1.5 ppm), and ethanol chain protons (δ 3.4–4.0 ppm).
- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and verify molecular weight.
Q. What standardized protocols ensure purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (gradient elution). Monitor UV absorption at 254 nm for benzimidazole rings .
- Elemental analysis : Validate C, H, N, Cl content (±0.3% deviation).
- Melting point determination : Compare with literature values (e.g., 220–225°C dec.) to confirm consistency .
Advanced Research Questions
Q. How can low synthetic yields be systematically addressed?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-alkylation). Strategies include:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Solvent optimization : Replace ethanol with DMF or THF to improve solubility of intermediates.
- Stepwise purification : Isolate intermediates (e.g., free base) before salt formation to reduce impurities. For benzimidazole analogs, adjusting pH during crystallization (pH 4–5) improves yield .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with protein structures (e.g., fungal CYP51 for antifungal studies). Parameterize the ligand using PubChem 3D conformer data (InChIKey: ORDLJERQKZRBRZ-UHFFFAOYSA-N) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- MD simulations : Analyze stability of ligand-enzyme complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories.
Q. How do researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Use CLSI guidelines for antifungal MIC assays to minimize variability. Include positive controls (e.g., fluconazole) and validate cell viability via MTT tests.
- Stability studies : Monitor compound degradation in PBS (pH 7.4) via HPLC over 24–48 hours. Adjust storage conditions (e.g., −20°C, desiccated) if decomposition is observed.
- Structural analogs : Compare activity with derivatives (e.g., 2-ethylimidazole hydrochlorides) to identify critical substituents. For example, isopropyl groups may enhance membrane permeability .
Q. What strategies optimize crystallographic refinement for this compound?
- Methodological Answer :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).
- SHELXL refinement : Apply restraints for disordered isopropyl groups and anisotropic displacement parameters for chloride ions. Use the SQUEEZE tool to model solvent-accessible voids .
- Validation : Check Rint (<5%) and CCDC deposition (e.g., CIF file) for compliance with IUCr standards.
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s solubility?
- Methodological Answer : Discrepancies often arise from solvent polarity and salt form. For example:
- Polar solvents : High solubility in DMSO (≥50 mg/mL) but poor in water (0.1–1 mg/mL). Use DMSO stock solutions for in vitro studies, diluted in culture media (<0.1% v/v).
- Counterion effects : Compare dihydrochloride vs. free base solubility. Hydrochloride salts generally enhance aqueous solubility but may precipitate in PBS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
